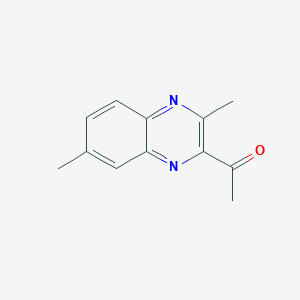

1-(3,7-Dimethylquinoxalin-2-yl)ethanone

Description

1-(3,7-Dimethylquinoxalin-2-yl)ethanone is a quinoxaline derivative characterized by a fused benzene-pyrazine ring system substituted with methyl groups at positions 3 and 7 and an acetyl group at position 2. The methyl substituents in this compound likely enhance lipophilicity and metabolic stability, while the acetyl group contributes to electrophilic reactivity, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name |

1-(3,7-dimethylquinoxalin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-7-4-5-10-11(6-7)14-12(9(3)15)8(2)13-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZYWFVQKCSDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,7-Dimethylquinoxalin-2-yl)ethanone typically involves the reaction of 3,7-dimethylquinoxaline with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 3,7-dimethylquinoxaline reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3,7-Dimethylquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce 1-(3,7-dimethylquinoxalin-2-yl)ethanol .

Scientific Research Applications

1-(3,7-Dimethylquinoxalin-2-yl)ethanone has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.

Biology: The compound has potential as a fluorescent probe for studying biological systems.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,7-Dimethylquinoxalin-2-yl)ethanone in biological systems involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells. The exact pathways and targets are still under investigation, but its quinoxaline core structure is known to interact with various biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physical properties, and biological activities of 1-(3,7-Dimethylquinoxalin-2-yl)ethanone and related compounds:

Physical Properties

- Lipophilicity: Methyl and prenyl groups increase logP values, enhancing membrane permeability (e.g., 1-[4-[(3-methylphenyl)methyl]-dihydroquinoxaline] has logP = 2.14 vs. 1.18 g/cm³ density for 3-methylquinoxaline derivatives) .

- Thermal Stability: Higher molecular weight compounds (e.g., C₁₈H₂₀N₂O) exhibit elevated boiling points (>300°C theoretical) compared to simpler quinoxalines (292.5°C) .

Key Research Findings

- Substituent Impact: Methyl groups on quinoxaline improve metabolic stability, while electron-withdrawing groups (e.g., nitro) on indole enhance antimalarial potency .

- Hybrid Structures: Conjugation of quinoxaline with propenone or chalcone moieties broadens bioactivity profiles, particularly in antioxidant and anti-inflammatory applications .

- Synthetic Flexibility : Alkylation and condensation reactions enable modular derivatization, facilitating structure-activity relationship (SAR) studies .

Biological Activity

1-(3,7-Dimethylquinoxalin-2-yl)ethanone is a quinoxaline derivative that has garnered attention for its potential biological activities. Quinoline and quinoxaline compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Characteristics:

- Molecular Weight: 188.23 g/mol

- IUPAC Name: this compound

- CAS Number: 1141935-45-6

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various quinoxaline derivatives found that this compound showed promising activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the findings from a study on its anti-inflammatory effects:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound (10 µM) | 120 | 80 |

| Compound (50 µM) | 60 | 30 |

The significant reduction in cytokine levels indicates that this compound may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Several studies have reported the anticancer properties of quinoxaline derivatives. A recent case study involving human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis in cancer cells. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's ability to induce apoptosis suggests its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate signaling pathways involved in inflammation and cell proliferation. For instance:

- Inhibition of NF-kB Pathway: The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers.

- Induction of Caspase Activation: In cancer cells, it appears to activate caspases involved in apoptosis.

Q & A

Q. What are the optimal synthetic routes for 1-(3,7-Dimethylquinoxalin-2-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of quinoxaline derivatives often involves condensation reactions. For example, 1-(3-Methyl-quinoxalin-2-yl)ethanone derivatives can be synthesized via base-catalyzed Claisen-Schmidt condensation between 3-methylquinoxalin-2-yl ketones and aldehydes in methanol with NaOH . To optimize yield:

- Solvent choice : Methanol or ethanol (protic solvents) enhance nucleophilicity.

- Catalyst : NaOH (3% w/v) is commonly used, but KOH or phase-transfer catalysts (e.g., tetra--butylammonium bromide) may improve regioselectivity .

- Reaction time : 24 hours under reflux is typical, but microwave-assisted synthesis could reduce time .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

Methodological Answer:

- NMR :

- IR : Strong C=O stretch at ~1650–1700 cm⁻¹ and aromatic C=C at ~1470–1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 214 (C₁₂H₁₂N₂O) and fragment ions corresponding to loss of CH₃ (15 amu) or CO (28 amu) .

Note : Compare experimental data with computational predictions (e.g., using QSPR models from CC-DPS) to resolve ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinoxaline derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. To address this:

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control redox conditions (e.g., DPPH for antioxidant activity) .

- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., methoxy vs. hydroxy groups at position 7) and correlate with activity trends .

- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or Nrf2 .

Q. How can photochemical methods enhance functionalization of this compound?

Methodological Answer: Photocatalysis enables C–H activation under mild conditions. For example:

- Alkylation : Irradiate with a blue LED (450 nm) in the presence of diethyl ether as an alkyl source, using [Ru(bpy)₃]²⁺ as a catalyst .

- Mechanism : Photoexcitation generates a radical intermediate at the quinoxaline ring, enabling coupling with alkanes or ethers .

Q. Key Parameters :

- Solvent : Acetonitrile (UV-transparent) for optimal light penetration.

- Substrate ratio : 1:2 (quinoxaline:alkyl source) to minimize side reactions.

Q. What computational approaches predict the stability and reactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites .

- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., water) to evaluate conformational stability and aggregation tendencies .

- QSAR Models : Train models using datasets from PubChem or NIST to correlate substituent effects with properties like logP or bioavailability .

Q. Example Output :

| Derivative | HOMO (eV) | LUMO (eV) | logP (Predicted) |

|---|---|---|---|

| 7-OCH₃ | -5.2 | -1.8 | 2.1 |

| 7-NO₂ | -5.8 | -2.3 | 1.6 |

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies for similar quinoxaline derivatives?

Root Causes :

- Impurity in precursors : Hydrazine derivatives (e.g., 3-hydrazinoquinoxaline) may degrade if stored improperly .

- Catalyst deactivation : Moisture-sensitive bases (e.g., K₂CO₃) require anhydrous conditions .

- Steric effects : Bulky substituents (e.g., 3,7-dimethyl groups) slow condensation kinetics .

Q. Resolution :

- Purify precursors via column chromatography (silica gel, hexane/EtOAc).

- Monitor reaction progress by TLC or in situ IR to identify incomplete steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.